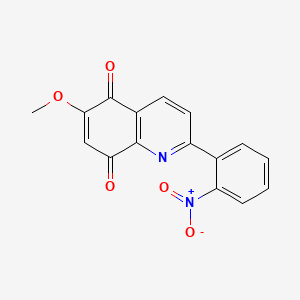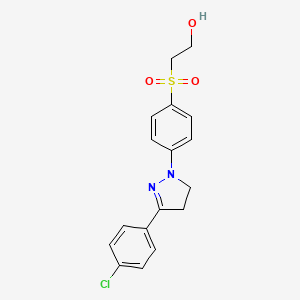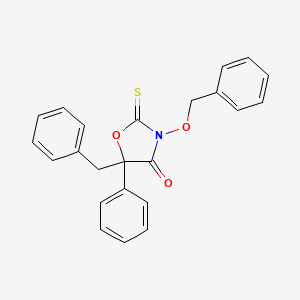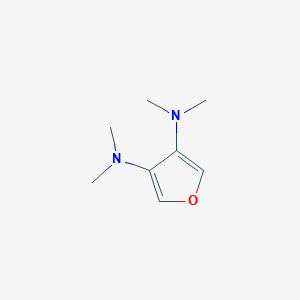
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is an organic compound with a unique structure that includes a furan ring substituted with two amine groups, each bearing two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N4,N4-Tetramethylfuran-3,4-diamine typically involves the reaction of furan derivatives with methylamine under controlled conditions. One common method involves the use of furan-3,4-dicarboxylic acid as a starting material, which is then subjected to a series of reactions including esterification, reduction, and methylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N3,N3,N4,N4-Tetramethylfuran-3,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3,N3,N4,N4-Tetramethylbenzidine: Similar in structure but with a benzene ring instead of a furan ring.
N3,N3,N4,N4-Tetramethylpyridine-3,4-diamine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is unique due to the presence of the furan ring, which imparts different chemical reactivity and biological activity compared to its benzene and pyridine analogs. The furan ring’s oxygen atom can participate in additional hydrogen bonding and dipole interactions, potentially enhancing its activity in certain applications.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-N,3-N,4-N,4-N-tetramethylfuran-3,4-diamine |
InChI |
InChI=1S/C8H14N2O/c1-9(2)7-5-11-6-8(7)10(3)4/h5-6H,1-4H3 |
Clé InChI |
BJLVTQGYFMVVMU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=COC=C1N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
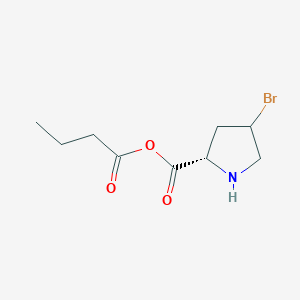
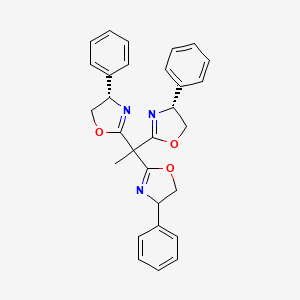
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)


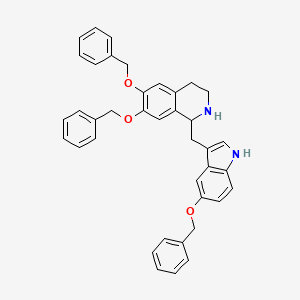
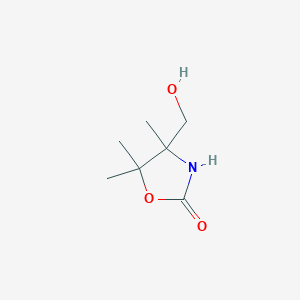
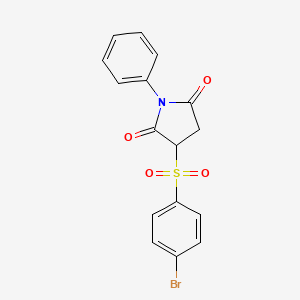
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
